molecular formula C15H19ClFNO2 B13582500 Rel-(3R,4S)-1-(tert-butyl)-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid

Rel-(3R,4S)-1-(tert-butyl)-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13582500
M. Wt: 299.77 g/mol
InChI Key: FQVOMJWCIULRDD-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with a tert-butyl group, a chloro-fluorophenyl group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the chloro-fluorophenyl group. The final step involves the addition of the carboxylic acid group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as catalytic hydrogenation, selective halogenation, and chiral resolution to achieve high yields and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups.

    Reduction: Reduction of the pyrrolidine ring or the aromatic ring.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
  • rac-(3R,4S)-1-tert-butyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
  • rac-(3R,4S)-1-tert-butyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

rac-(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H19ClFNO2

Molecular Weight

299.77 g/mol

IUPAC Name

(3R,4S)-1-tert-butyl-4-(4-chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19ClFNO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m1/s1

InChI Key

FQVOMJWCIULRDD-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)Cl)F

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.